![molecular formula C11H19NO5 B2722947 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1557194-38-3](/img/structure/B2722947.png)
1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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Overview
Description
This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, has the CAS Number: 1557194-38-3 . It has a molecular weight of 245.28 and its IUPAC name is 1-((tert-butoxycarbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-aminocyclobutane carboxylic acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) . This indicates that the compound has a cyclobutane core with a hydroxymethyl group and a carbonyl amino group attached to it.Chemical Reactions Analysis
This compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.28 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Peptide Synthesis
Ionic liquids derived from this compound have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Organic Synthesis
The reactive side chain and N-terminus of this compound can be chemically protected, allowing it to be used as efficient reactants and reaction media in organic synthesis .
Preparation of Amino Acid Ionic Liquids
This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Chiral Separation
An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .
Analysis of N-tert-Butoxy-Carboynl Anyhydride Formation
The compound is used in the study of N-tert-Butoxy-Carboynl anyhydride formation. The changes in enthalpy, entropy, and Gibbs free energy were calculated over a temperature range .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that the tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDZLOUWHWRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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